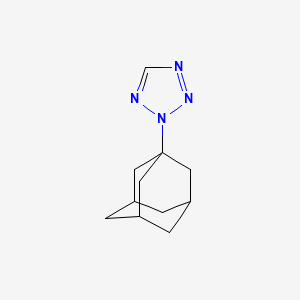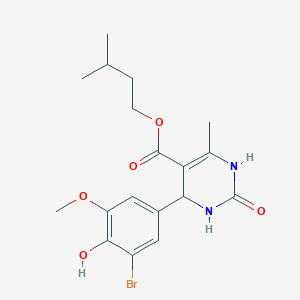![molecular formula C24H24N2O2 B5091988 1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)
1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and exhibits various pharmacological properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of BPP is not fully understood. However, studies have suggested that the compound interacts with various molecular targets such as ion channels, enzymes, and receptors, leading to its pharmacological effects. BPP has been shown to modulate the activity of voltage-gated potassium channels, which play a crucial role in regulating cell proliferation and apoptosis. Additionally, BPP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to increased neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
BPP exhibits various biochemical and physiological effects, depending on the target tissue and molecular pathway involved. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, leading to cell death. Moreover, BPP has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, BPP has been shown to cause vasodilation by relaxing the smooth muscles of blood vessels, leading to decreased blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
BPP has several advantages for lab experiments. The compound is readily available and relatively easy to synthesize, making it a cost-effective option for drug development studies. Moreover, BPP exhibits a wide range of pharmacological properties, making it a versatile tool for investigating various molecular pathways. However, BPP has some limitations for lab experiments. The compound has low solubility in water, making it difficult to administer in vivo. Additionally, BPP has poor bioavailability, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for BPP research. One potential avenue is to investigate the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to elucidate the exact molecular targets and pathways involved in BPP's pharmacological effects. Additionally, the development of novel BPP derivatives with improved solubility and bioavailability could enhance the compound's therapeutic potential.
Synthesemethoden
The synthesis of BPP involves the reaction of 4-biphenylyloxyacetyl chloride with phenylpiperazine in the presence of a base. The reaction proceeds through an acylation process, resulting in the formation of BPP. The purity and yield of the synthesized compound can be improved by using appropriate techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
BPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and cardiovascular diseases. The compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. BPP has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, BPP has been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(4-phenylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(26-17-15-25(16-18-26)22-9-5-2-6-10-22)19-28-23-13-11-21(12-14-23)20-7-3-1-4-8-20/h1-14H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOPFAYFWGIQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yloxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5091905.png)
![N~2~-(2-hydroxy-1-methyl-2-phenylethyl)-N~2~-methyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide ethanedioate (salt)](/img/structure/B5091913.png)


![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(3-thienylmethyl)benzamide](/img/structure/B5091938.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)

![3-ethyl-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091954.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5091969.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5091979.png)
![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5092019.png)